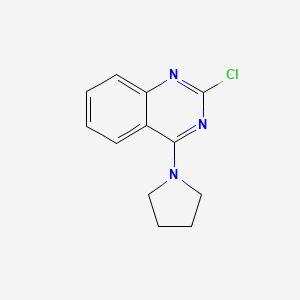

2-Chloro-4-(pyrrolidin-1-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

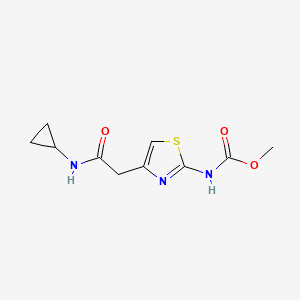

2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic organic compound . It has a molecular formula of C12H12ClN3 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazoline ring attached to a pyrrolidine ring . The quinazoline ring is aromatic and contains two nitrogen atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis

This compound has a molecular weight of 233.7 . Its elemental analysis shows that it contains 57.44% carbon, 5.85% hydrogen, 12.11% chlorine, 19.14% nitrogen, and 5.46% oxygen .Scientific Research Applications

Antimycobacterial Properties

2-Chloro-4-(pyrrolidin-1-yl)quinazoline derivatives have been studied for their potential antimycobacterial properties. Research by Dilebo et al. (2021) investigated 4-pyridylamino- and 4-(ethynylpyridine)quinazolines, prepared via Sonogashira cross-coupling and dechloroamination reactions. These compounds showed promising in vitro anti-Mycobacterium tuberculosis properties, revealing their potential as antimycobacterial agents (Dilebo et al., 2021).

Anti-Tumor and Antimicrobial Properties

Quinazoline derivatives, including those related to this compound, have been associated with anti-tumor, antibacterial, anti-inflammatory, and antimicrobial effects. A study by Ren et al. (2021) synthesized a quinazoline derivative and evaluated its crystal structure and DFT study, confirming its potential in these applications (Ren et al., 2021).

Antimalarial Drug Lead

In the search for potent antimalarial drugs, Mizukawa et al. (2021) identified a this compound derivative, exhibiting high antimalarial activity. This discovery positions such compounds as promising antimalarial drug leads (Mizukawa et al., 2021).

Antibacterial and Antioxidant Activities

Kazemi et al. (2016) prepared a series of pyrrolo[1,2-a]quinazoline derivatives from 2-chloro-4-substituted quinazolines. These compounds were evaluated for in vitro antibacterial activity against various bacteria and also showed antioxidant activity, suggesting their use in medical and pharmaceutical applications (Kazemi et al., 2016).

Optoelectronic Material Applications

Functionalized quinazolines, including derivatives of this compound, have been identified as valuable for creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties and the ability to incorporate into π-extended conjugated systems (Lipunova et al., 2018).

Safety and Hazards

Future Directions

Quinazoline derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)quinazoline, have shown significant biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their structures to improve their pharmacokinetic profiles .

Properties

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-12-14-10-6-2-1-5-9(10)11(15-12)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECJJAGHHWLXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)

![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)

![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B2792663.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)

![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)

![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)

![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)

![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)